Dihydrozeatin riboside monophosphate
Overview
Description
Dihydrozeatin riboside monophosphate is a type of cytokinin, a class of plant hormones that play crucial roles in regulating plant growth and development. Cytokinins are involved in various physiological processes, including cell division, leaf senescence, apical dominance, lateral root formation, stress tolerance, and nutritional signaling . This compound is one of the isoprenoid cytokinins, which are derivatives of adenine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydrozeatin riboside monophosphate typically involves the phosphorylation of dihydrozeatin riboside. This can be achieved through enzymatic or chemical methods. Enzymatic phosphorylation often uses specific kinases that transfer a phosphate group to the riboside. Chemical phosphorylation can be performed using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms or plants that overexpress the necessary enzymes for cytokinin biosynthesis. These methods can be optimized for large-scale production by controlling factors such as nutrient availability, pH, temperature, and aeration .
Chemical Reactions Analysis
Types of Reactions: Dihydrozeatin riboside monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to its oxidized forms, such as zeatin riboside monophosphate.
Reduction: Reduction reactions can convert zeatin riboside monophosphate back to this compound.
Substitution: Substitution reactions can occur at the ribose or phosphate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles like hydroxylamine or thiols under mild acidic or basic conditions.
Major Products: The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of dihydrozeatin riboside .
Scientific Research Applications
Dihydrozeatin riboside monophosphate has several scientific research applications:
Plant Biology: It is used to study cytokinin signaling pathways and their roles in plant growth and development.
Agriculture: It is applied to enhance crop yield and stress tolerance in plants.
Biotechnology: It is used in the development of genetically modified plants with improved traits.
Mechanism of Action
Dihydrozeatin riboside monophosphate exerts its effects by binding to cytokinin receptors in plant cells. This binding activates a signaling cascade that regulates gene expression and influences various physiological processes. The molecular targets include histidine kinases, which are part of the two-component signaling system in plants . This pathway ultimately leads to changes in cell division, differentiation, and stress responses .
Comparison with Similar Compounds
Zeatin Riboside Monophosphate: Another isoprenoid cytokinin with similar functions but different structural features.
Isopentenyladenosine Monophosphate: A cytokinin with a different side chain but similar biological activity.
Cis-Zeatin Riboside Monophosphate: A structural isomer of zeatin riboside monophosphate with distinct physiological effects.
Uniqueness: Dihydrozeatin riboside monophosphate is unique due to its specific role in certain plant species and its distinct metabolic pathways. It has been shown to have different affinities for cytokinin receptors compared to other cytokinins, leading to unique physiological responses .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h6-9,11-12,15,21-23H,2-5H2,1H3,(H,16,17,18)(H2,24,25,26)/t8?,9-,11-,12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZVBJISZSHIRV-YXYADJKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N5O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635826 | |
Record name | N-(4-Hydroxy-3-methylbutyl)adenosine 5'-(dihydrogen phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31284-94-3 | |
Record name | N-(4-Hydroxy-3-methylbutyl)adenosine 5'-(dihydrogen phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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